Amoxicillin(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

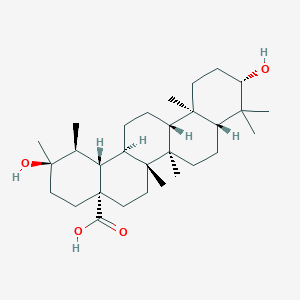

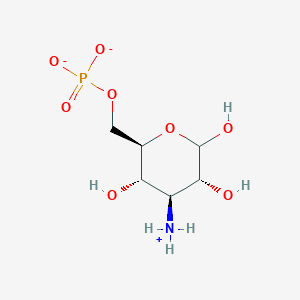

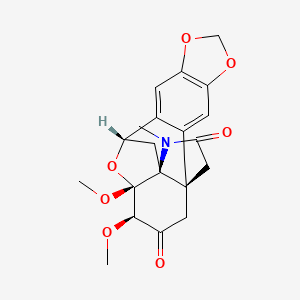

Amoxicillin(1-) is a penicillinate anion. It is a conjugate base of an amoxicillin.

Applications De Recherche Scientifique

Microbiota Alterations

Amoxicillin is commonly used to treat acute otitis media in children and can significantly alter the salivary microbiota. Treatment with amoxicillin leads to reduced species richness and diversity in the salivary bacterial community, marked by shifts in the relative abundance of various taxa at different ranks from phylum to species-level phylotype. These alterations indicate a substantial but incomplete recovery of the salivary bacterial community about three weeks post-treatment (Lazarevic et al., 2013).

Analytical Methods and Environmental Fate

Amoxicillin is a crucial antimicrobial agent with bactericidal activity, widely used in the health system. Analytical methods such as high-performance liquid chromatography (HPLC) and others are essential for amoxicillin's quality control to ensure the product's characteristics, therapeutic efficacy, and patient safety. However, most developed methods use toxic and hazardous solvents, highlighting the need for industries and researchers to develop more environmentally friendly techniques (de Marco et al., 2017).

In environmental contexts, amoxicillin undergoes transformations and degradation under abiotic conditions like hydrolysis and direct photolysis, especially in slightly basic media. Such transformations and the antibiotic's fate in aquatic environments, including its toxicity toward simple organisms, have been a subject of investigation. Studies reveal the importance of considering amoxicillin's transformation products in environmental studies to understand its comprehensive impact (Andreozzi et al., 2004).

Interaction with DNA and Cellular Impact

Amoxicillin's interaction with DNA in human cells is significant but less explored. Studies indicate that amoxicillin can induce DNA damage in human lymphocytes and gastric mucosa cells, possibly due to the production of reactive oxygen species. This suggests that cellular activation of the drug is needed to induce DNA damage, and free radical scavengers and antioxidants might be useful to protect DNA during amoxicillin treatment for H. pylori eradication (Arabski et al., 2005).

Amoxicillin-Resistant Strains and Drug Delivery

Research has been directed towards understanding the mutations associated with amoxicillin-resistant H. pylori strains and the development of innovative drug delivery systems. One study highlights the specific mutations of penicillin-binding protein 1A in clinically acquired amoxicillin-resistant H. pylori strains, essential for understanding amoxicillin resistance mechanisms (Kwon et al., 2017). Moreover, innovative designs for drug delivery, such as lipid nanoparticles, aim to increase the retention time of amoxicillin at the infection site, offering a promising approach to overcoming limitations like degradation by the acidic pH of the stomach (Lopes-de-Campos et al., 2019).

Propriétés

Nom du produit |

Amoxicillin(1-) |

|---|---|

Formule moléculaire |

C16H18N3O5S- |

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/p-1/t9-,10-,11+,14-/m1/s1 |

Clé InChI |

LSQZJLSUYDQPKJ-NJBDSQKTSA-M |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)

![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)